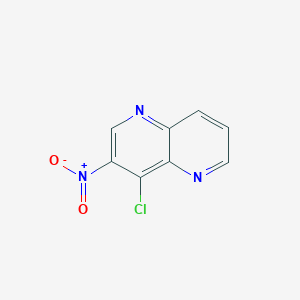
(1-hydroxypyridin-4-ylidene)-nitrosomethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “(1-hydroxypyridin-4-ylidene)-nitrosomethanamine” is known as Pyridine-4-carboxamidoxime N-oxide. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are widely used in pharmaceuticals, agrochemicals, and as solvents and reagents in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Pyridine-4-carboxamidoxime N-oxide can be synthesized through the following steps:
Starting Material: Pyridine-4-carboxylic acid.
Conversion to Amidoxime: The carboxylic acid group is converted to an amidoxime group using hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.
Oxidation: The amidoxime is then oxidized to the N-oxide form using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of Pyridine-4-carboxamidoxime N-oxide typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
化学反応の分析
Types of Reactions
Pyridine-4-carboxamidoxime N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent amidoxime or further to the amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the N-oxide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Parent amidoxime, amine derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Pyridine-4-carboxamidoxime N-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other pyridine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Pyridine-4-carboxamidoxime N-oxide involves its interaction with various molecular targets and pathways. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and biological activity. The compound’s effects are mediated through its ability to form reactive intermediates that can interact with cellular components, leading to various biological outcomes.
類似化合物との比較
Similar Compounds
Pyridine-4-carboxamide: Lacks the N-oxide group, resulting in different chemical and biological properties.
Pyridine-4-carboxylic acid: The parent compound, which can be converted to the amidoxime and N-oxide derivatives.
Pyridine-4-carboxamidoxime: The precursor to the N-oxide form.
Uniqueness
Pyridine-4-carboxamidoxime N-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical reactivity and biological activity compared to its non-oxidized counterparts. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
(1-hydroxypyridin-4-ylidene)-nitrosomethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-6(8-10)5-1-3-9(11)4-2-5/h1-4,11H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPGYCQXSLMOIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=CC1=C(N)N=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C=CC1=C(N)N=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B8081804.png)
![(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-6,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaene-8,23-dione](/img/structure/B8081808.png)


![[2-(TERT-BUTOXYCARBONYL)-5-METHOXYPHENYL]BORONIC ACID](/img/structure/B8081844.png)


![4-{[2-(Tert-butoxy)-2-oxoethyl]amino}benzoic acid](/img/structure/B8081866.png)

![Ethyl 2-[(dimethylamino)methylidene]-3-oxohexanoate](/img/structure/B8081882.png)

![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B8081900.png)

